Pentane-2-sulfonyl chloride
CAS No.: 59427-30-4
Cat. No.: VC4530861
Molecular Formula: C5H11ClO2S
Molecular Weight: 170.65
* For research use only. Not for human or veterinary use.

CAS No. | 59427-30-4 |
---|---|
Molecular Formula | C5H11ClO2S |
Molecular Weight | 170.65 |
IUPAC Name | pentane-2-sulfonyl chloride |
Standard InChI | InChI=1S/C5H11ClO2S/c1-3-4-5(2)9(6,7)8/h5H,3-4H2,1-2H3 |
Standard InChI Key | SWDKDEZOYSRUBC-UHFFFAOYSA-N |
SMILES | CCCC(C)S(=O)(=O)Cl |
Chemical Identity and Structural Properties
Molecular Characteristics
Pentane-2-sulfonyl chloride is an aliphatic sulfonyl chloride with the IUPAC name pentane-2-sulfonyl chloride. Its molecular structure features a five-carbon chain, with the sulfonyl chloride group at the second position. Key properties include:
The compound’s aliphatic nature distinguishes it from aromatic sulfonyl chlorides like benzenesulfonyl chloride, imparting distinct solubility and reactivity profiles.
Spectroscopic Data
Nuclear magnetic resonance (NMR) spectroscopy reveals characteristic signals for the sulfonyl chloride group. The ¹³C NMR spectrum shows a peak at ~55 ppm for the sulfur-bound carbon, while the adjacent methyl and methylene groups resonate between 20–30 ppm .
Synthesis and Industrial Production
Laboratory-Scale Synthesis
Two primary methods dominate its synthesis:
-
Chlorosulfonation of Pentane: Reaction of pentane with chlorosulfonic acid (HSO₃Cl) under controlled conditions yields pentane-2-sulfonyl chloride. This method requires anhydrous conditions to prevent hydrolysis.
-
Thionyl Chloride Reaction: Treatment of pentane-2-sulfonic acid with thionyl chloride (SOCl₂) produces the target compound alongside sulfur dioxide (SO₂). This route offers high purity but necessitates efficient gas trapping.
Industrial Manufacturing
Industrial production employs continuous-flow reactors to optimize yield and safety. Key steps include:
-
Feedstock Preparation: Purification of pentane and chlorosulfonic acid.
-
Reaction Control: Temperature maintained at 0–5°C to minimize side reactions.
-
Product Isolation: Distillation under reduced pressure (20–30 mmHg) separates the sulfonyl chloride from byproducts.
A comparative analysis of synthesis methods is provided below:
Method | Yield (%) | Purity (%) | Scalability |
---|---|---|---|
Chlorosulfonation | 75–85 | 90–95 | High |
Thionyl Chloride Route | 80–90 | 95–99 | Moderate |
Reactivity and Applications in Organic Synthesis
Nucleophilic Substitution Reactions
The sulfonyl chloride group acts as a potent electrophile, reacting with nucleophiles such as amines, alcohols, and thiols:
-
With Amines: Forms sulfonamides (R-SO₂-NR'₂), widely used in drug design.
-
With Alcohols: Produces sulfonate esters (R-SO₂-OR'), key intermediates in polymer chemistry.
-
With Thiols: Generates disulfides (R-SO₂-SR'), employed in crosslinking agents .
Hydrolysis and Stability
Hydrolysis in aqueous media yields pentane-2-sulfonic acid and hydrochloric acid:
This reaction necessitates anhydrous storage conditions to preserve compound integrity .
Biological and Pharmacological Activity
Antimicrobial Properties
Sulfonamide derivatives of pentane-2-sulfonyl chloride exhibit bacteriostatic effects by inhibiting bacterial folate synthesis. The compound mimics para-aminobenzoic acid (PABA), competitively binding to dihydropteroate synthetase.
Derivative | MIC (μg/mL) | Target Pathogen |
---|---|---|
Sulfamethoxazole | 32 | Escherichia coli |
Sulfadiazine | 16 | Staphylococcus aureus |
Comparative Analysis with Analogous Compounds
Compound | Structure | Reactivity | Solubility (H₂O) |
---|---|---|---|
Methanesulfonyl Chloride | Aliphatic | High | Low |
Benzenesulfonyl Chloride | Aromatic | Moderate | Very Low |
Pentane-2-sulfonyl Chloride | Aliphatic | Moderate | Insoluble |
The aliphatic chain in pentane-2-sulfonyl chloride enhances solubility in nonpolar solvents compared to aromatic analogs, facilitating its use in hydrophobic environments.
Industrial and Research Applications
Pharmaceutical Intermediates
The compound is pivotal in synthesizing protease inhibitors and kinase modulators. For example, its derivative 5,5,5-trifluoropentane-2-sulfonamide is under investigation as a lipoprotein lipase inhibitor .
Material Science
Incorporation into polymers improves thermal stability. Polyethylene sulfonate derivatives exhibit a 40% increase in decomposition temperature compared to unmodified polymers.
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume